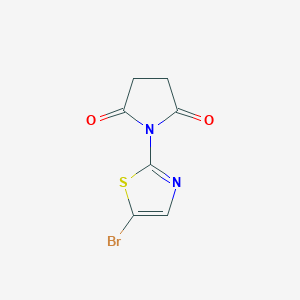
2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
“2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a compound that can be used for pharmaceutical testing . It’s related to a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their antibacterial properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a related compound . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
These compounds have been found to exhibit antibacterial properties . In particular, they have been shown to inhibit the growth of bacterial biofilms, making them potential candidates for the development of new antibacterial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-methylbenzyl)-4-nitrobenzenesulfonamide is a pale gold solid with a melting point of 134-135°C, a molecular formula of C22H20N2O6S, and a molecular weight of 440 g/mol .Scientific Research Applications
Enzyme Inhibition
Compounds with a structure similar to the one have been studied for their ability to inhibit enzymes such as cholinesterases and lipoxygenase, which could have implications in treating diseases like Alzheimer’s or inflammation-related conditions .
Anticancer Research
There is research involving the synthesis of compounds for in vitro anticancer screening, suggesting potential applications in developing new cancer treatments .
Synthetic Chemistry
Such compounds can be used in synthetic chemistry for diazo transfer reactions, which are useful in creating various chemical structures with potential applications in pharmaceuticals and materials science .
Heterocycle Synthesis
Azides are often used in the synthesis of various heterocycles, which are structures found in many natural products and pharmaceuticals. This suggests possible applications in drug discovery and development .
Antimicrobial Properties
Literature on related triazole derivatives indicates potential antibacterial, antifungal, antiviral, antidiabetic, and antimalarial properties. This implies that similar compounds could be used in developing new medications for these conditions .
Mechanism of Action
Target of Action
The primary targets of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. Additionally, the compound has shown antibacterial activity against bacterial species such as B. subtilis and E. coli .
Mode of Action
2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.
Result of Action
The molecular and cellular effects of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide’s action include the disruption of nerve signal transmission and inflammatory responses due to enzyme inhibition . Additionally, the compound’s antibacterial activity can inhibit bacterial biofilm growth .
Future Directions
properties
IUPAC Name |
2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLQMMLDCLZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)


